An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-phenylthiazole
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-phenylthiazole
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-phenylthiazole, targeting researchers, scientists, and professionals in drug development. The document covers nomenclature, computed physicochemical properties, spectroscopic information, and safety data. Due to the limited availability of experimental data for 4-Bromo-2-phenylthiazole, this guide also includes detailed experimental protocols and data for the closely related isomer, 2-Bromo-4-phenylthiazole, for comparative and informational purposes.
Core Properties of 4-Bromo-2-phenylthiazole
4-Bromo-2-phenylthiazole is a halogenated aromatic heterocyclic compound. Its structure consists of a phenyl ring attached to the 2-position and a bromine atom at the 4-position of a thiazole ring.
Nomenclature and Identifiers
The compound is identified by several names and registry numbers across various chemical databases.
| Identifier Type | Value |
| IUPAC Name | 4-bromo-2-phenyl-1,3-thiazole[1] |
| CAS Number | 141305-40-0[1][2] |
| Molecular Formula | C₉H₆BrNS[1][2] |
| InChI | InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H[1] |
| InChIKey | XGBWZNGTYRKKFE-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CS2)Br[3] |
| Synonyms | 4-bromo-2-phenyl-1,3-thiazole, THIAZOLE, 4-BROMO-2-PHENYL-[1][2] |
Computed Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 4-Bromo-2-phenylthiazole, which are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 240.12 g/mol | PubChem[1] |
| Monoisotopic Mass | 238.94043 Da | PubChem[1][3] |
| XLogP3-AA | 3.6 | PubChem[1][3] |
| Topological Polar Surface Area | 41.1 Ų | PubChem[1][2] |
| Hydrogen Bond Donor Count | 0 | Guidechem[2] |
| Hydrogen Bond Acceptor Count | 2 | Guidechem[2] |
| Rotatable Bond Count | 1 | Guidechem[2] |
| Complexity | 147 | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Bromo-2-phenylthiazole is not widely available in the cited literature. However, predicted mass spectrometry data provides insight into its behavior under ionization.
Mass Spectrometry
Predicted collision cross-section (CCS) values have been calculated for various adducts of 4-Bromo-2-phenylthiazole, which are useful in mass spectrometry-based identification.[3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 239.94771 | 134.6 |
| [M+Na]⁺ | 261.92965 | 148.8 |
| [M-H]⁻ | 237.93315 | 143.8 |
| [M+NH₄]⁺ | 256.97425 | 157.6 |
| [M]⁺ | 238.93988 | 155.0 |
Synthesis and Reactivity
While a specific, detailed protocol for the synthesis of 4-Bromo-2-phenylthiazole was not found, the synthesis of thiazole derivatives is well-established. The Hantzsch thiazole synthesis is a fundamental method for forming the thiazole ring from an α-haloketone and a thioamide.[4][5] This method is a cornerstone for producing a wide array of substituted thiazoles.[6][7]
Hantzsch Thiazole Synthesis: A General Protocol
The Hantzsch synthesis is a versatile method for preparing thiazole derivatives.[4][5] The reaction involves the condensation of an α-haloketone with a thioamide.[4] A general protocol for a related compound, 2-amino-4-phenylthiazole, is presented below as it is a common precursor in thiazole chemistry.[5][8]
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from standard procedures for the Hantzsch synthesis.[4][5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[5]
-
Add methanol (5 mL) and a magnetic stir bar.[5]
-
Heat the mixture to a gentle reflux (~65-70°C) with stirring for 30-60 minutes.[5]
-
After cooling to room temperature, pour the reaction mixture into 20 mL of 5% Na₂CO₃ solution. A precipitate should form.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[5]
-
Wash the filter cake with cold deionized water to remove residual salts and air dry the product.[5]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Data on Isomer: 2-Bromo-4-phenylthiazole
For reference, this section provides detailed experimental data for the isomer 2-Bromo-4-phenylthiazole (CAS: 57516-16-2) . It is critical to note that the following data does not apply to 4-Bromo-2-phenylthiazole.
Physicochemical and Spectroscopic Data for 2-Bromo-4-phenylthiazole
| Property | Value | Source |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 55-59 °C | Sigma-Aldrich |
| 327–328 K (54-55 °C) | ResearchGate[9][10] | |
| Assay | 97% | Sigma-Aldrich |
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689.[9][10]
¹H NMR Spectroscopy (500 MHz, DMSO-d₆, 304 K):
-
δ 8.16 (s, 1H, thiazole)
-
δ 7.92 (d, 2H, J = 7.32, Ph)
-
δ 7.46 (t, 2H, J = 7.63, Ph)
Crystal Structure of 2-Bromo-4-phenylthiazole
Single-crystal X-ray diffraction studies have been performed on 2-Bromo-4-phenylthiazole.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a | 5.8934 (3) Å |
| b | 10.6591 (6) Å |
| c | 13.8697 (7) Å |
| β | 90.812 (1)° |
| Volume | 871.18 (8) ų |
| Z | 4 |
| (Data from Acta Cryst. (2014). E70, o139)[9][11] |
In the crystal structure, the planes of the 2-bromo-1,3-thiazole and phenyl rings are inclined at an angle of 7.45 (10)°.[9][11] The crystal packing features short intermolecular S···Br contacts of 3.5402 (6) Å.[9][10][11]
Experimental Protocol: Synthesis of 2-Bromo-4-phenylthiazole
This synthesis proceeds via a Sandmeyer-type reaction from 2-amino-4-phenylthiazole.[9][10][11]
Materials:
-
4-phenyl-2-aminothiazole (8.1 g, 46.9 mmol)
-
Copper(I) bromide (CuBr) (10.7 g, 74.6 mmol)
-
n-Butyl nitrite (8.7 ml, 74.6 mmol)
-
Acetonitrile
-
Ethyl acetate
-
0.1 M Ammonia solution
-
Heptane
Procedure:
-
Dissolve 4-phenyl-2-aminothiazole and CuBr in acetonitrile at room temperature.[10]
-
Add n-butyl nitrite with stirring and heat the solution to 333 K (60 °C). The reaction is complete after approximately 15 minutes.[10]
-
Evaporate the reaction mixture to dryness in vacuo.[10]
-
Dissolve the residue in ethyl acetate (50 ml) and wash with 0.1 M ammonia solution (2 x 50 ml).[10]
-
Dry the organic layer over MgSO₄ and evaporate to dryness.[10]
-
Purify the residue by chromatography on silica gel using a heptane-ethyl acetate (70:3, v/v) eluent.[10]
-
The final product can be crystallized from a 5% solution in heptane. The reported yield is 53%.[10]
Caption: Experimental workflow for the synthesis of 2-Bromo-4-phenylthiazole.
Safety and Handling
For 4-Bromo-2-phenylthiazole, aggregated GHS information indicates several hazards that require appropriate safety precautions in a laboratory setting.[1]
GHS Hazard Classification
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation[1] |
Pictograms:
-
Warning
Precautionary Statements: Users should consult the full Safety Data Sheet (SDS) before handling this chemical. Standard precautions include wearing personal protective equipment (gloves, safety glasses, lab coat), working in a well-ventilated area or fume hood, and avoiding ingestion, inhalation, and contact with skin and eyes.
References
- 1. 4-Bromo-2-phenylthiazole | C9H6BrNS | CID 11831528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - 4-bromo-2-phenylthiazole (C9H6BrNS) [pubchemlite.lcsb.uni.lu]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
